4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole
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Overview
Description
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . This compound features a benzimidazole core substituted with a pyrrolidine ring and two methyl groups. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a single methyl group.
4,5-Dimethylbenzimidazole: A derivative with two methyl groups but lacking the pyrrolidine ring.
Uniqueness: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is unique due to the presence of both the pyrrolidine ring and the two methyl groups, which can enhance its biological activity and specificity compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWWJVDMGWUCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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